A Senior Application Scientist's Guide to Methyl (2R)-2-bromo-3-hydroxypropanoate: A Key Chiral Building Block
A Senior Application Scientist's Guide to Methyl (2R)-2-bromo-3-hydroxypropanoate: A Key Chiral Building Block
Introduction: The Strategic Importance of a Versatile Chiral Intermediate
In the landscape of modern synthetic chemistry and drug discovery, the efficiency and elegance of a synthetic route often hinge on the selection of starting materials. Chiral building blocks—small, stereochemically defined molecules—are the linchpins in the construction of complex, biologically active compounds. Methyl (2R)-2-bromo-3-hydroxypropanoate is one such pivotal intermediate. Its structure is deceptively simple, yet it harbors a rich chemical potential. With a defined stereocenter, a reactive bromine atom, a modifiable hydroxyl group, and an ester moiety, this molecule offers multiple handles for synthetic chemists to elaborate upon.
This guide provides an in-depth technical overview of methyl (2R)-2-bromo-3-hydroxypropanoate, designed for researchers and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its strategic applications, and the critical protocols for its safe and effective use. The objective is to equip you with the field-proven insights necessary to leverage this versatile building block in your own research endeavors.
Part 1: Core Identifiers and Stereochemical Considerations
A precise understanding of a chemical entity begins with its unique identifiers. It is critical to distinguish between the specific enantiomers and the racemic mixture, as different suppliers may provide different forms. The CAS number for the racemic mixture or the unspecified stereoisomer is the most commonly cited.
| Identifier | Data | Source |
| IUPAC Name | methyl (2R)-2-bromo-3-hydroxypropanoate | N/A |
| CAS Number | 1609168-44-6 (for R-enantiomer) | [1] |
| 7691-28-3 (unspecified stereochemistry) | [2][3][4][5] | |
| 162464-06-4 (for S-enantiomer) | [6] | |
| Molecular Formula | C₄H₇BrO₃ | [2][3] |
| Molecular Weight | 183.00 g/mol | [2][3] |
| InChI | InChI=1S/C4H7BrO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3/t3-/m1/s1 | N/A |
| InChIKey | GVXAFLUDYYQGCG-SSDOTTSWSA-N | N/A |
| SMILES | COC(=O)Br | N/A |
| Synonyms | Methyl 2-bromo-3-hydroxypropionate | [4] |
Note: The InChI, InChIKey, and SMILES provided correspond to the (2R)-enantiomer.
Part 2: Physicochemical and Computed Properties
The physical and computed properties of a molecule are predictive of its behavior in both reactive and biological systems. These parameters influence solubility, membrane permeability, and reactivity, making them essential for experimental design.
| Property | Value | Source |
| Monoisotopic Mass | 181.95786 Da | [3][6] |
| XLogP3 | 0.3 | [3][6] |
| Hydrogen Bond Donor Count | 1 | [3][6] |
| Hydrogen Bond Acceptor Count | 3 | [3][6] |
| Rotatable Bond Count | 3 | [3][6] |
| Topological Polar Surface Area | 46.5 Ų | [3][6] |
These properties suggest a molecule with moderate polarity and good solubility in a range of organic solvents, which is advantageous for its use in synthesis.
Part 3: Synthesis Protocol and Experimental Workflow
The most direct and common synthesis of methyl 2-bromo-3-hydroxypropanoate is via the acid-catalyzed esterification of the corresponding carboxylic acid. The following protocol is adapted from established procedures for the (S)-enantiomer, which is mechanistically identical for the (R)-enantiomer.[4][7]
Expertise in Practice: The Rationale Behind the Protocol
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Catalyst Choice (HBr): While strong mineral acids like H₂SO₄ are common esterification catalysts, using a catalytic amount of aqueous HBr is a logical choice here. It introduces a common ion (bromide), which, according to Le Chatelier's principle, can help suppress any potential side reactions involving the bromide substituent on the main molecule.
-
Reaction Temperature (50-65 °C): This temperature range represents a balance. It is high enough to accelerate the reaction to a practical rate but low enough to minimize potential degradation or side reactions, such as elimination or substitution of the bromine atom.
-
Aqueous Workup (NaHCO₃ wash): The use of a mild base like sodium bicarbonate is critical. Its primary function is to neutralize the acidic catalyst (HBr) and any unreacted carboxylic acid, facilitating their removal from the organic phase. A strong base like NaOH could risk hydrolyzing the desired ester product.
-
Purification (Silica Gel Chromatography): This final step is essential to remove any non-polar impurities or closely related byproducts, ensuring the high purity required for subsequent synthetic steps in drug development.
Detailed Experimental Protocol
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Reaction Setup: To a solution of (2R)-2-bromo-3-hydroxypropionic acid (35 mmol, 1.0 eq) in methanol (50 mL), add a catalytic amount of 48% aqueous hydrobromic acid (0.2 mL).
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Heating: Heat the reaction mixture to a gentle reflux at 50-65 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 20-24 hours).
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Solvent Removal: Upon completion, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction and Wash: Dissolve the resulting residue in dichloromethane (100 mL). Transfer the solution to a separatory funnel and wash sequentially with a dilute aqueous NaHCO₃ solution (2 x 50 mL) and saturated aqueous NaCl (brine) (1 x 50 mL). The brine wash helps to remove residual water from the organic layer.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and wash the filter cake with a small amount of dichloromethane.
-
Final Purification: Concentrate the filtrate by rotary evaporation. Purify the crude product by silica gel column chromatography, eluting with a dichloromethane/diethyl ether (90/10) mixture to yield the pure methyl (2R)-2-bromo-3-hydroxypropanoate as a clear liquid.[4][7]
Visualization of the Synthesis Workflow
Caption: Role as a versatile synthetic building block.
Part 5: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. Methyl 2-bromo-3-hydroxypropanoate is an irritant and requires careful handling to ensure personnel safety.
GHS Hazard Identification
| Hazard Code | Description | Class |
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2A |
| H335 | May cause respiratory irritation | STOT SE, Category 3 |
(Source: GHS information provided by ECHA C&L Inventory) [3]
Self-Validating Safety Protocol
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Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield. [8] * Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.
-
Skin Protection: A standard laboratory coat is required. Ensure no skin is exposed.
-
-
Handling: Avoid contact with skin, eyes, and clothing. [8]Keep the container tightly closed when not in use. * Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. [8]The recommended storage temperature is often 2-8°C to ensure long-term stability. [1]* Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for chemical waste disposal. [8]Dispose of all waste in accordance with local, state, and federal regulations.
Conclusion
Methyl (2R)-2-bromo-3-hydroxypropanoate is more than just a chemical reagent; it is a strategic tool for the modern synthetic chemist. Its well-defined stereochemistry and trifunctional nature provide a reliable and versatile platform for the construction of complex molecular architectures. From fundamental organic synthesis to the development of next-generation pharmaceuticals, a thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential. This guide serves as a foundational resource to empower researchers to utilize this key building block with confidence, precision, and safety.
References
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PubChem. (n.d.). Methyl 2-bromo-3-hydroxypropanoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl (S)-2-bromo-3-hydroxypropanoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 2-bromo-3-hydroxypropanoate (C4H7BrO3). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of methyl 2-hydroxypropanoate (CAS 547-64-8). Retrieved from [Link]
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PubMed. (2013). [Application of methyl in drug design]. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). Propionic acid, β-bromo-, methyl ester. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2-Bromo-3-Methylpropiophenone: An Essential Intermediate for Pharmaceutical and Organic Synthesis. Retrieved from [Link]
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